molecular formula C12H16BrNSSe B14408576 3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide CAS No. 87873-02-7

3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide

Cat. No.: B14408576
CAS No.: 87873-02-7
M. Wt: 365.20 g/mol
InChI Key: AHAXCETUOCRIBQ-UHFFFAOYSA-M
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Description

3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide is an organic compound that contains selenium, sulfur, and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide typically involves the reaction of 2-mercaptobenzoselenazole with ethyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol and selenol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and selenoxides.

    Reduction: Thiol and selenol derivatives.

    Substitution: Various substituted benzoselenazolium compounds.

Scientific Research Applications

3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide involves its interaction with molecular targets such as enzymes and cellular components. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its antioxidant properties help neutralize reactive oxygen species, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzoselenazole: A precursor in the synthesis of the target compound.

    Benzoselenazolium derivatives: Compounds with similar structures but different substituents.

Uniqueness

3-Ethyl-2-(ethylsulfanyl)-5-methyl-1,3-benzoselenazol-3-ium bromide is unique due to its specific combination of ethyl, ethylsulfanyl, and methyl groups, which confer distinct chemical properties and biological activities. Its selenium content also contributes to its potential as an antioxidant and therapeutic agent.

Properties

CAS No.

87873-02-7

Molecular Formula

C12H16BrNSSe

Molecular Weight

365.20 g/mol

IUPAC Name

3-ethyl-2-ethylsulfanyl-5-methyl-1,3-benzoselenazol-3-ium;bromide

InChI

InChI=1S/C12H16NSSe.BrH/c1-4-13-10-8-9(3)6-7-11(10)15-12(13)14-5-2;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

AHAXCETUOCRIBQ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C([Se]C2=C1C=C(C=C2)C)SCC.[Br-]

Origin of Product

United States

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